molecular formula C9H6FNO4 B12943663 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B12943663
M. Wt: 211.15 g/mol
InChI Key: LSSISMKCTMABII-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts or metal catalysts . The reaction yields the desired benzoxazole derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c1-11-7-5(8(12)13)2-4(10)3-6(7)15-9(11)14/h2-3H,1H3,(H,12,13)

InChI Key

LSSISMKCTMABII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2OC1=O)F)C(=O)O

Origin of Product

United States

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